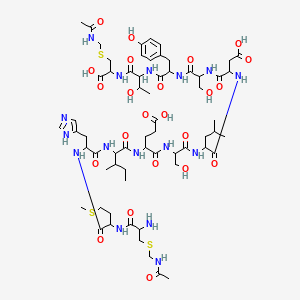
2,4-Difluorobenzylzinc bromide
Overview
Description
2,4-Difluorobenzylzinc bromide is a chemical compound that is commonly used in scientific research . Its unique properties make it an invaluable tool for various applications, such as organic synthesis and catalysis.
Molecular Structure Analysis
The molecular formula of this compound is F2C6H3CH2ZnBr . The molecular weight is 272.41 . The SMILES string representation is Fc1ccc(C[Zn]Br)c(F)c1 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, it is known that this compound can be used to prepare nonpeptidomimetic dual XIAP and cIAP1 antagonists .Physical And Chemical Properties Analysis
This compound has a density of 0.995 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications
Derivatization Agent in Chromatography and Mass Spectrometry
2,4-Difluorobenzylzinc bromide is utilized as a derivatization agent in chromatography and mass spectrometry. This application is significant in the sensitive analysis of various substances, including inorganic and organic anions. Derivatization with such agents enhances the physicochemical properties of analytes, aiding in their detection and quantification in complex biological samples, such as plasma and urine (Tsikas, 2017).
Synthesis of Ionic Liquids and Quaternary Ammonium Salts
Another application lies in the synthesis of ionic liquids and quaternary ammonium salts. These compounds have been synthesized and characterized using various techniques, indicating the role of this compound in creating novel compounds with potential applications in chemistry and materials science (Kärnä, Lahtinen, & Valkonen, 2009).
Electrophoric Derivatizing Reagent
It serves as an electrophoric derivatizing reagent. In gas chromatography electron capture mass spectrometry (GC-EC-MS), this reagent is used to enhance the detection of specific analytes. Its ability to form derivatives with certain compounds aids in reducing background noise and improving analytical precision (Murugaiah et al., 2006).
Generation of Free Radicals in Electrochemistry
In the field of electrochemistry, this compound facilitates the generation of free radicals. This is particularly useful in reactions where these radicals can couple or add onto cathodic materials, enabling innovative approaches in electrochemical studies and applications (Jouikov & Simonet, 2010).
Role in Synthesizing Medicinal Compounds
It is instrumental in the synthesis of certain medicinal compounds,such as 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide. This compound, synthesized through specific reactions involving this compound, has been evaluated for its potential as an anticancer agent, showcasing its significance in pharmaceutical research (Mohideen et al., 2019).
Catalytic Role in Organic Synthesis
The compound plays a catalytic role in organic synthesis, such as in the hydrodifluoromethylation of alkenes. This reaction is crucial for synthesizing difluoromethylated alkanes, characterized by mild conditions and excellent functional-group tolerance, highlighting its versatility in chemical synthesis (Lin et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,4-Difluorobenzylzinc bromide are the XIAP and cIAP1 proteins . These proteins are part of the Inhibitor of Apoptosis Proteins (IAPs) family, which play a crucial role in regulating apoptosis, or programmed cell death .
Mode of Action
This compound interacts with its targets by acting as a nonpeptidomimetic antagonist . This means it binds to the XIAP and cIAP1 proteins, inhibiting their function and promoting apoptosis .
Biochemical Pathways
The action of this compound affects the apoptosis pathway. By inhibiting XIAP and cIAP1, it disrupts the balance of pro-apoptotic and anti-apoptotic signals within the cell . This can lead to increased cell death, particularly in cancer cells where apoptosis is often dysregulated .
Pharmacokinetics
It is known to be sensitive to air and water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to increased apoptosis. By antagonizing XIAP and cIAP1, it can promote cell death, potentially making it useful in the treatment of diseases characterized by dysregulated apoptosis, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to react with water , which could affect its stability and efficacy in aqueous environments. Additionally, it is sensitive to air , which could impact its stability during storage and use.
Properties
IUPAC Name |
bromozinc(1+);2,4-difluoro-1-methanidylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJAHFYOACWPNA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)F)F.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1588416.png)



![6-Chlorobenzo[d]oxazole](/img/structure/B1588422.png)





